4-(Cyclohexylsulfanyl)phenol
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Overview
Description
4-(Cyclohexylsulfanyl)phenol is an organic compound with the molecular formula C12H16OS It consists of a phenol group substituted with a cyclohexylsulfanyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Cyclohexylsulfanyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with cyclohexylthiol. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of less toxic solvents and catalysts, are being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclohexylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form cyclohexylsulfanylcyclohexanol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Quinones.
Reduction: Cyclohexylsulfanylcyclohexanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-(Cyclohexylsulfanyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylsulfanyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, making it reactive towards electrophiles. The cyclohexylsulfanyl group can influence the compound’s lipophilicity and steric properties, affecting its interaction with biological membranes and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-(Cyclohexylsulfanyl)phenol can be compared with other phenolic compounds such as:
Phenol: The simplest phenolic compound, known for its antiseptic properties.
4-Methylphenol (p-Cresol): Similar to this compound but with a methyl group instead of a cyclohexylsulfanyl group.
4-Hydroxythiophenol: Contains a thiol group instead of a cyclohexylsulfanyl group.
Uniqueness: The presence of the cyclohexylsulfanyl group in this compound imparts unique steric and electronic properties, making it distinct from other phenolic compounds
Properties
IUPAC Name |
4-cyclohexylsulfanylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,13H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOAYIJFILMVRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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